N-(Oxan-4-yl)(tert-butoxy)carbohydrazide
Description
Properties
IUPAC Name |
tert-butyl N-amino-N-(oxan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(11)8-4-6-14-7-5-8/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVQMPDKDWICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)(tert-butoxy)carbohydrazide involves the reaction of tert-butyl hydrazinecarboxylate with tetrahydro-2H-pyran-4-yl . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The reaction conditions often include a temperature of around 4°C and the use of specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxidized products, and substituted compounds. These products have different applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming hydrazine derivatives, which can interact with various enzymes and proteins in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., 1-phenylethyl, 2-iodobenzyl) increase melting points compared to aliphatic or heterocyclic groups (e.g., oxan-4-yl). For instance, the 2-iodobenzyl derivative (5f) melts at 122.5–124.5°C versus 86.5–88.0°C for the phenylethyl analog (5k) .
- Synthesis Yields : Zinc-mediated aqueous reactions (Method A) produce yields of 77–99% for Boc-protected carbohydrazides, indicating robust synthetic efficiency .
Key Observations :
- MAO-A Inhibition : Electron-withdrawing groups (e.g., tosyl) enhance MAO-A inhibition, as seen in 4-tosyl benzoic acid carbohydrazide, which reduced immobility time in the forced swim test by ~60% .
- Antiviral Activity : Marginal activity was observed for carbohydrazides compared to carboxylic acids, but the carbohydrazide motif improved binding affinity in integrase inhibitors .
2.3. Stability and Reactivity
- Boc Protection : The tert-butoxycarbonyl group in this compound provides steric shielding, reducing susceptibility to hydrolysis under basic conditions .
- Storage : Related carbohydrazides (e.g., N'-(1-Methylpiperidin-4-yl) analog) require refrigeration and protection from moisture, suggesting similar handling for the oxan-4-yl derivative .
Biological Activity
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an oxan ring and a tert-butoxy group, which may contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 296.34 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compound derivatives have been reported to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation in cancer cells (e.g., SW480 colon cancer cells) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 14 | SW480 | 10 | Cell cycle arrest at G0/G1 phase |
| Compound X | MDA-MB-453 | 15 | Inhibition of CDK4/6 expression |
| Compound Y | HT-29 | 12 | Induction of apoptosis |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cell cycle regulators, particularly cyclin-dependent kinases (CDKs). Research indicates that treatment with this compound leads to downregulation of CDK4 and CDK6, which are crucial for cell cycle progression .
Reactive Oxygen Species (ROS) Modulation
Another aspect of its biological activity involves the modulation of reactive oxygen species (ROS). Studies have demonstrated that treatment with this compound significantly decreases intracellular ROS levels, which is associated with reduced oxidative stress and enhanced cell viability in normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of bacteria and fungi, although specific data on minimum inhibitory concentrations (MICs) are still required for comprehensive assessment.
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
| Candida albicans | 20 | Fungicidal |
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in vivo. In this study, mice treated with a derivative showed significant tumor reduction compared to control groups, supporting the potential therapeutic application of this compound in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(Oxan-4-yl)(tert-butoxy)carbohydrazide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or hydrazide coupling. A common method involves reacting oxan-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH or DMAP) in THF or acetonitrile at room temperature . Purity optimization includes:
- Thin-Layer Chromatography (TLC) for reaction monitoring.
- Recrystallization using solvents like ethyl acetate/hexane mixtures.
- Yield : ~70-85% under ambient conditions.
- Data Table :
| Reagent | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Boc anhydride | THF | DMAP | 81 | ≥95% |
| Boc anhydride | Acetonitrile | NaOH | 77 | ≥93% |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the Boc group.
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the tert-butoxycarbonyl group .
- Decomposition Products : CO, NOx under combustion .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm hydrazide backbone and Boc group (e.g., tert-butyl protons at δ 1.4–1.5 ppm) .
- Elemental Analysis : Verify molecular formula (C10H20N2O3) .
- Melting Point : 86–98°C (varies by substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher regioselectivity in derivatization?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylhydrazide formation.
- Catalyst Screening : Use Zn-mediated addition reactions to enhance selectivity for N-alkylation (e.g., 81% yield for naphthyl derivatives) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
- Data Table :
| Derivative | Catalyst | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Naphthalen-1-ylmethyl | Zn | THF | 81 | 92 |
| Pyridin-3-ylmethyl | Zn | THF | 75 | 88 |
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., cathepsin K inhibition ).
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., trifluoromethyl groups enhance binding to hydrophobic pockets) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How do conflicting thermal stability data from different studies inform experimental design?
- Methodological Answer :
- Contradiction Resolution : reports stability at 25°C, while notes decomposition above 100°C. To reconcile:
- Conduct thermogravimetric analysis (TGA) under controlled humidity.
- Use accelerated stability testing (40°C/75% RH for 6 months) to simulate long-term storage.
- Revised Protocol : Store lyophilized samples at -20°C if prolonged shelf life is required .
Q. What methodologies assess the compound’s potential as a protease inhibitor?
- Methodological Answer :
- Enzyme Assays : Measure IC50 against cathepsin K using fluorogenic substrates (e.g., Z-Leu-Arg-AMC) .
- Cellular Uptake Studies : Track lysosomal localization in synovial fibroblasts via confocal microscopy with fluorescent conjugates .
- SAR Analysis : Modify the oxan-4-yl group to evaluate steric effects on inhibition (e.g., cyclohexyl vs. tetrahydropyranyl derivatives) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
